2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative functionalized with a 3-methoxybenzyl group at position 3, a sulfanyl linker at position 2, and an N-(2-methoxy-5-methylphenyl)acetamide moiety. The molecule’s core structure—thieno[3,2-d]pyrimidinone—is a privileged scaffold in drug discovery due to its mimicry of purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-7-8-20(31-3)19(11-15)25-21(28)14-33-24-26-18-9-10-32-22(18)23(29)27(24)13-16-5-4-6-17(12-16)30-2/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXAPSFERXZKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.6 g/mol. The structure features a thienopyrimidine core, which is known for its diverse biological activities.
Cytotoxicity Studies
Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown varying levels of cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231.
| Compound | Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| Thienopyrimidine 3 | MCF-7 | 13.42 | High cytotoxicity |
| Thienopyrimidine 4 | MCF-7 | 28.89 | Moderate cytotoxicity |
| Thienopyrimidine 4 | MDA-MB-231 | 52.56 | Significant anti-tumor activity |
These findings suggest that the thienopyrimidine scaffold can be optimized for enhanced anticancer properties.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression. For example, some thienopyrimidine derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), which play critical roles in tumor invasion and metastasis.
A study highlighted the interaction of similar compounds with the catalytic domain of MMP-13, proposing that these interactions could lead to effective inhibition of tumor growth through modulation of the extracellular matrix remodeling process .
Case Studies and Research Findings
- Anticancer Screening : A screening study identified novel anticancer compounds from a library that included thienopyrimidine derivatives. The results indicated promising activity against multicellular spheroids, suggesting potential for further development into therapeutic agents .
- Phototoxicity Assessment : In vitro tests assessed the phototoxicity of related thienopyrimidine compounds using BALB 3T3 cells. The results indicated that certain derivatives were not cytotoxic or phototoxic at tested concentrations, making them suitable candidates for further investigation in therapeutic applications .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation, such as topoisomerases and kinases critical for DNA replication.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in the G1 phase, leading to increased apoptosis in cancer cells.
Case Study: Anticancer Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The data indicated increased cellular uptake and interaction with DNA, which contributed to their effectiveness in inhibiting tumor growth.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has demonstrated activity against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study: Antibacterial Activity
In a comparative study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed significant antibacterial activity, suggesting potential for development as a novel antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other thieno-pyrimidinone derivatives allow for comparative analysis of physicochemical properties, synthetic routes, and inferred bioactivities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogues
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Bioavailability Methoxy groups (e.g., in the target compound and CAS 477330-62-4) improve aqueous solubility compared to non-polar substituents like benzyl (CAS 451468-35-2) . Allyl and furan substituents (CAS 379236-68-7) introduce steric and electronic effects that may enhance metabolic stability and target binding .
Synthetic Accessibility
- The target compound shares a synthetic pathway with analogues in , where diazonium salt coupling is used to introduce aryl/heteroaryl groups . Yields for such reactions exceed 90% under optimized conditions, suggesting scalability .
Structural Clustering via Molecular Networking highlights that compounds with >80% cosine similarity in MS/MS fragmentation patterns (e.g., thieno-pyrimidinones with acetamide side chains) form distinct clusters, indicating conserved core structures with variable substituents .
Computational Similarity Metrics Tanimoto and Dice indices () quantify structural similarity between the target compound and kinase inhibitors (e.g., imatinib analogs). A Tanimoto score >0.7 suggests shared pharmacophoric features, such as hydrogen-bond acceptors in the pyrimidinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
